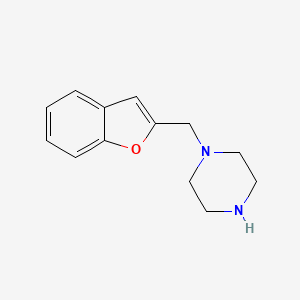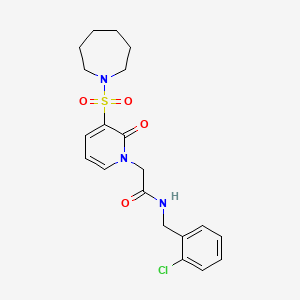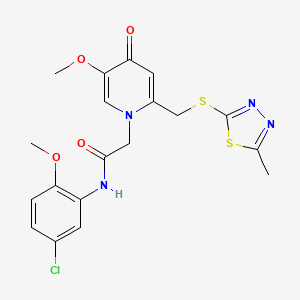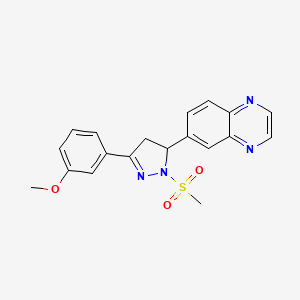
1-(1-Benzofuran-2-ylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(1-Benzofuran-2-ylmethyl)piperazine” is a chemical compound with the formula C13H16N2O . It is used for research purposes .
Synthesis Analysis
The synthesis of piperazine derivatives, including “this compound”, has been a subject of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “this compound” includes a benzofuran ring attached to a piperazine ring via a methylene bridge . The exact 3D structure is not available in the search results.Mechanism of Action
Target of Action
The primary targets of 1-(1-Benzofuran-2-ylmethyl)piperazine are the Histamine H3 and H4 Receptors (H3R and H4R) . These receptors are traditional G protein-coupled receptors of extensive therapeutic interest .
Mode of Action
This compound interacts with its targets, the H3R and H4R, as an antagonist . This means it binds to these receptors and inhibits their normal function. The compound has no intrinsic activity and acts as an antagonist of these receptors .
Biochemical Pathways
It is known that the compound is also a ligand for dopaminergic receptors, mainly d2r and d3r . This suggests that it may influence dopaminergic signaling pathways.
Pharmacokinetics
It is generally important for a drug to have good oral absorption and the ability to cross lipid barriers for effective bioavailability . The lipophilicity of the studied compounds expressed as Log D falls within the range of 1.84–2.80, which suggests that they would show good oral absorption and the ability to cross lipid barriers .
Result of Action
It has been suggested that the compound has anti-inflammatory potential . In addition, it has been shown to have a protective effect in a cocaine model of dopamine-induced neurotoxicity .
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(1-Benzofuran-2-ylmethyl)piperazine in lab experiments is its selectivity for the 5-HT1A and 5-HT2A receptors. This allows researchers to study the specific effects of serotonin receptor activation without interference from other receptors. However, one limitation is that the compound has a relatively short half-life, making it difficult to study its long-term effects.
Future Directions
There are several potential future directions for research on 1-(1-Benzofuran-2-ylmethyl)piperazine. One area of interest is its potential use in the treatment of psychiatric disorders such as anxiety and depression. Additionally, the compound's neuroprotective effects make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the compound's mechanisms of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 1-(1-Benzofuran-2-ylmethyl)piperazine involves the reaction of 2-benzofuranyl-1-methanol with piperazine in the presence of a dehydrating agent such as concentrated sulfuric acid. The resulting compound is then purified through recrystallization to obtain pure this compound.
Scientific Research Applications
1-(1-Benzofuran-2-ylmethyl)piperazine has been studied extensively for its potential use in scientific research. It has been shown to be a potent and selective agonist of serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. These receptors are involved in a wide range of physiological and behavioral processes, including mood regulation, anxiety, and cognition. The compound has been used in studies investigating the role of serotonin receptors in these processes.
Biochemical Analysis
Biochemical Properties
1-(1-Benzofuran-2-ylmethyl)piperazine has been identified in a series of in vitro screening models to exhibit good activities, especially anti-inflammatory and anti-cancer activities
Molecular Mechanism
It is known that benzofuran derivatives can have a variety of effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
1-(1-benzofuran-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-4-13-11(3-1)9-12(16-13)10-15-7-5-14-6-8-15/h1-4,9,14H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIMEDPTGVLFNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]acetate](/img/structure/B2951512.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-cyclohexylacetate](/img/structure/B2951516.png)

![5-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine](/img/structure/B2951519.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B2951521.png)
![7-chloro-2-[(2-hydroxyanilino)methylene]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B2951524.png)

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2951528.png)
![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2951529.png)
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-methoxyphenyl)methanone](/img/structure/B2951530.png)
![3-Ethenylsulfonyl-N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)propanamide](/img/structure/B2951531.png)

![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-phenylacetamide](/img/no-structure.png)
